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molecular formula C12H11NO2 B2801299 5-(Oxiran-2-ylmethoxy)isoquinoline CAS No. 129717-29-9

5-(Oxiran-2-ylmethoxy)isoquinoline

Cat. No. B2801299
M. Wt: 201.225
InChI Key: HQMJNOFHNIQORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573264B1

Procedure details

Compound 77 was prepared in the manner of compound 6 substituting 5-hydroxy-isoquinoline for compound 8 in part C-5 of Example 1.
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[O:12]1[C:16]2[CH:17]=[CH:18]C=CC=2N=C1>>[O:12]1[CH2:16][CH:17]1[CH2:18][O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2

Inputs

Step One
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CN=CC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)COC1=C2C=CN=CC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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